

Application Notes and Protocols for Assessing Ceperognastat Brain Target Occupancy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

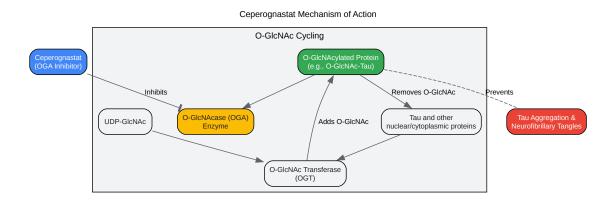
Ceperognastat (formerly LY3372689) is a potent, central nervous system (CNS)-penetrant, and orally bioavailable inhibitor of O-GlcNAcase (OGA).[1][2] The therapeutic rationale for OGA inhibition in neurodegenerative diseases, such as Alzheimer's disease, is based on the hypothesis that increasing the O-GlcNAcylation of intracellular proteins, including tau, can mitigate the pathology associated with their hyperphosphorylation and aggregation.[3][4] O-GlcNAcylation is a dynamic post-translational modification, and its levels are regulated by the interplay between O-GlcNAc transferase (OGT), which adds O-GlcNAc, and OGA, which removes it.[3] By inhibiting OGA, Ceperognastat aims to increase and sustain the O-GlcNAcylation of key proteins like tau, thereby preventing their aggregation into neurofibrillary tangles.[5]

These application notes provide a detailed protocol for assessing the brain target occupancy of **Ceperognastat**, a critical step in its clinical development to establish dose- and exposure-response relationships. The primary method detailed is Positron Emission Tomography (PET) imaging, which has been successfully employed in clinical trials.[5] Additionally, protocols for complementary biomarker analysis in cerebrospinal fluid (CSF) and plasma are provided to assess the downstream pharmacological effects of OGA inhibition.

Mechanism of Action of Ceperognastat



Ceperognastat acts as a competitive inhibitor of the O-GlcNAcase (OGA) enzyme. This inhibition prevents the removal of O-linked β -N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of various nuclear and cytoplasmic proteins, including the microtubule-associated protein tau.[3][4] The resulting increase in O-GlcNAcylation of tau is thought to interfere with its hyperphosphorylation and subsequent aggregation into paired helical filaments, which are a hallmark of Alzheimer's disease pathology.[1]



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Mechanism of Ceperognastat Action

Data Presentation: Quantitative Summary of Ceperognastat Brain Occupancy

The following tables summarize the quantitative data from preclinical and clinical studies assessing the relationship between **Ceperognastat** administration and brain OGA occupancy.



Table 1: Preclinical Brain OGA Occupancy of Ceperognastat in Rodents[1][5]

Species	Dose	Maximum Occupancy (Emax)	Plasma Concentration for 50% Occupancy (EC50)	Plasma Concentration for 80% Occupancy (EC80)
Sprague-Dawley Rat	Single Oral Dose	98%	2.2 nM	5.2 nM
P301S Mice	10-day Administration	>95%	-	-

Table 2: Clinical Brain OGA Occupancy of Ceperognastat in Healthy Volunteers[5]

Study Type	Dose	Brain OGA Occupancy	Plasma Concentration
Single Ascending Dose	Increasing Doses	>90% at highest dose	Concentration- dependent increase
Multiple Ascending Dose	1 mg (14 days)	84% (at trough)	Correlated with occupancy

Experimental Protocols

Protocol 1: Assessment of Brain OGA Occupancy using PET Imaging

This protocol describes the use of the PET radiotracer ¹⁸F-LSN3316612 to quantify OGA occupancy in the brain following the administration of **Ceperognastat**.[6]

1.1. Preclinical Protocol (Rodent Model)

- Animal Model: Adult male Sprague-Dawley rats are suitable for these studies.[7]
- PET System: A dedicated preclinical PET/CT scanner.



- Radiotracer: ¹⁸F-LSN3316612, synthesized with high radiochemical purity.
- Experimental Design:
 - Baseline Scan: Anesthetize the rat (e.g., with isoflurane) and perform a baseline PET scan. Administer ¹⁸F-LSN3316612 (e.g., 10 MBq) via intravenous bolus injection. A dynamic scan of at least 60 minutes is recommended.[8]
 - Ceperognastat Administration: After a suitable washout period (at least 5 half-lives of ¹⁸F),
 administer Ceperognastat orally at the desired dose.
 - Occupancy Scan: At the time of expected peak plasma concentration of Ceperognastat,
 perform a second PET scan following the same procedure as the baseline scan.
- Image Analysis:
 - Reconstruct PET data with correction for attenuation, scatter, and radioactive decay.
 - Co-register PET images with an anatomical template or CT scan.
 - Define regions of interest (ROIs) for various brain areas (e.g., cortex, striatum, cerebellum).
 - Generate time-activity curves (TACs) for each ROI.
 - Calculate the total distribution volume (VT) using a two-tissue compartment model with an arterial input function.[2]
 - Calculate OGA occupancy using the following formula: Occupancy (%) = 100 *
 (VT,baseline VT,post-dose) / VT,baseline
- 1.2. Clinical Protocol (Human Subjects)
- Subjects: Healthy volunteers or the target patient population.
- PET System: A clinical PET/CT or PET/MR scanner.
- Radiotracer: ¹⁸F-LSN3316612.

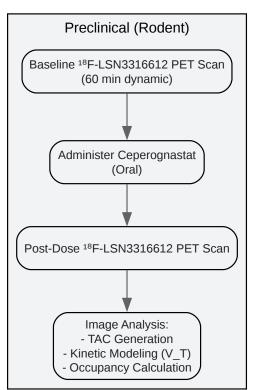


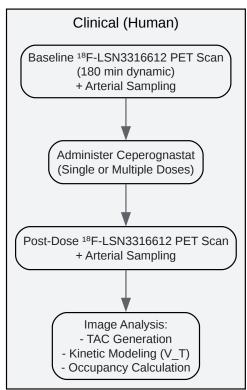
Experimental Design:

- Baseline Scan: Perform a baseline PET scan. Following a low-dose CT for attenuation correction, inject ¹⁸F-LSN3316612 (e.g., 188 ± 5 MBq) intravenously. Acquire dynamic PET data for 180 minutes.[2]
- Ceperognastat Administration: Administer a single or multiple doses of Ceperognastat as per the clinical trial protocol.
- Occupancy Scan: At specified time points post-dose, perform a second PET scan using the same procedure as the baseline scan.
- Arterial Blood Sampling: During the PET scan, continuous arterial blood sampling for the
 initial 10 minutes, followed by manual samples at discrete time points up to 180 minutes, is
 required to measure the parent radioligand concentration in plasma.
- · Image Analysis:
 - \circ Reconstruct PET data into frames (e.g., 6 x 0.5 min, 3 x 1 min, 2 x 2 min, 34 x 5 min).[2]
 - Co-register PET images with the subject's MRI for anatomical delineation of ROIs.
 - Calculate regional VT using a two-tissue compartment model with the arterial input function.[2]
 - Calculate OGA occupancy as described in the preclinical protocol.









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Workflow for PET-based Occupancy Assessment

Protocol 2: Analysis of O-GlcNAcylated Proteins in CSF and Plasma

This protocol provides a general framework for measuring changes in O-GlcNAcylated proteins in biofluids as a pharmacodynamic biomarker of **Ceperognastat**'s activity.

2.1. Immunoassay-Based Method (ELISA)



- Principle: An enzyme-linked immunosorbent assay (ELISA) can be developed to quantify total O-GlcNAcylated proteins or a specific O-GlcNAcylated protein (e.g., O-GlcNAc-tau).
- Materials:
 - Microtiter plates
 - Capture antibody (e.g., anti-tau antibody)
 - Detection antibody specific for the O-GlcNAc modification (e.g., RL2 clone) conjugated to an enzyme (e.g., HRP)[4]
 - Wash buffers, substrate, and stop solution
 - CSF or plasma samples from baseline and post-Ceperognastat treatment
- Procedure:
 - Coat microtiter plates with the capture antibody.
 - Block non-specific binding sites.
 - Add diluted CSF or plasma samples and incubate.
 - Wash the plates.
 - Add the O-GlcNAc-specific detection antibody and incubate.
 - Wash the plates.
 - Add the enzyme substrate and incubate to allow for color development.
 - Stop the reaction and measure the absorbance using a plate reader.
 - Quantify the concentration of O-GlcNAcylated protein based on a standard curve.
- 2.2. Mass Spectrometry-Based Method



- Principle: Mass spectrometry (MS) offers a highly specific and sensitive method for identifying and quantifying O-GlcNAcylated peptides.[1]
- Sample Preparation:
 - Collect CSF or plasma samples at baseline and post-Ceperognastat treatment.
 - Deplete high-abundance proteins from plasma samples.
 - Enrich for O-GlcNAcylated proteins/peptides using methods such as lectin affinity chromatography (e.g., with Wheat Germ Agglutinin) or chemoenzymatic labeling.[9]
 - Digest the proteins into peptides using trypsin.
- LC-MS/MS Analysis:
 - Separate the peptides using liquid chromatography (LC).
 - Analyze the peptides using tandem mass spectrometry (MS/MS). Fragmentation methods like Electron Transfer Dissociation (ETD) are preferred as they preserve the labile O-GlcNAc modification on the peptide backbone.[1]
- Data Analysis:
 - Identify O-GlcNAcylated peptides from the MS/MS spectra.
 - Quantify the relative abundance of these peptides between baseline and post-treatment samples using label-free or stable isotope labeling techniques.

Conclusion

The protocol for assessing brain OGA occupancy using ¹⁸F-LSN3316612 PET imaging is a well-established and quantitative method that has been central to the clinical development of **Ceperognastat**. It provides direct evidence of target engagement in the CNS. Complementary analysis of downstream pharmacodynamic biomarkers, such as the levels of O-GlcNAcylated proteins in CSF and plasma, can further elucidate the biological effects of OGA inhibition. The successful implementation of these protocols is essential for making informed decisions on



dose selection and for understanding the therapeutic potential of **Ceperognastat** and other OGA inhibitors.

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